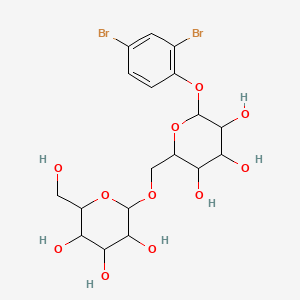
2,4-Dibromophenyl-beta-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromophenyl-beta-glucopyranoside is a chemical compound that belongs to the class of glycosides It consists of a 2,4-dibromophenyl group attached to a beta-glucopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl-beta-glucopyranoside typically involves the reaction of 2,4-dibromophenol with a glucopyranosyl donor. One common method involves the use of 2,3,4,6-tetra-O-acetylglucopyranosyl bromide as the glucopyranosyl donor. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is refluxed in chloroform, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenyl-beta-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-beta-glucopyranosides, while oxidation reactions can produce glucuronic acid derivatives.
Scientific Research Applications
2,4-Dibromophenyl-beta-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between glycosides and biological receptors.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-dibromophenyl-beta-glucopyranoside involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to carbohydrate-recognizing proteins, while the 2,4-dibromophenyl group can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl-beta-glucopyranoside
- 2,4-Dichlorophenyl-beta-glucopyranoside
- 4-Nitrophenyl-beta-glucopyranoside
Uniqueness
2,4-Dibromophenyl-beta-glucopyranoside is unique due to the presence of two bromine atoms on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C18H24Br2O11 |
|---|---|
Molecular Weight |
576.2 g/mol |
IUPAC Name |
2-[[6-(2,4-dibromophenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H24Br2O11/c19-6-1-2-8(7(20)3-6)29-18-16(27)14(25)12(23)10(31-18)5-28-17-15(26)13(24)11(22)9(4-21)30-17/h1-3,9-18,21-27H,4-5H2 |
InChI Key |
GBOJCYOKQJNITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















